molecular formula C19H16ClNO B1439933 2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-51-9

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1439933
M. Wt: 309.8 g/mol
InChI Key: BQBVJZAEMNCHTI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride (EPQMCC) is a novel quinoline derivative that is gaining traction in the scientific community due to its distinct biological properties. EPQMCC has been studied extensively as a potential therapeutic agent, with promising results in both pre-clinical and clinical studies.

Scientific Research Applications

Azo Dye Derivatives in Pharmacology

  • Results Summary : The derivatives exhibit a range of pharmacological activities, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Photodynamic Antimicrobial Activity

  • Results Summary : The compound showed higher activity against MRSA and P. aeruginosa under irradiation, with significant differences in minimum inhibitory concentration (MIC) values when irradiated versus non-irradiated .

Imidazole Synthesis

  • Results Summary : The advancements in synthesis methods have broadened the application range of imidazoles in different scientific and industrial sectors .

Organic Synthesis of Anti-Histamine Compounds

  • Results Summary : The method has been optimized for industrial production, reducing the use of toxic reagents and improving cost-efficiency and scalability .

Pyridinium Salt Synthesis

  • Results Summary : These salts play a significant role in research due to their reactivity and importance in various fields such as materials science and gene delivery .

Multicomponent Reactions in Indole Derivative Synthesis

  • Results Summary : The reactions are efficient, providing high yields of the desired products, which are important in the development of new pharmaceuticals .

Suzuki–Miyaura Cross-Coupling Reactions

  • Results Summary : These reactions are essential for the synthesis of complex organic molecules, including pharmaceuticals like Losartan, and have been optimized for large-scale industrial applications .

Synthesis of Fragrances and Flavors

  • Results Summary : The resulting compounds contribute to the aroma and taste profiles of foods and perfumes, enhancing their sensory attributes .

Preparation of Antihistamine Drugs

  • Results Summary : The synthesized antihistamine compounds exhibit efficacy in treating allergic conditions, with Bilastine being a notable example .

properties

IUPAC Name

2-(4-ethylphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-3-13-5-7-14(8-6-13)18-11-16(19(20)22)15-10-12(2)4-9-17(15)21-18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBVJZAEMNCHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206698
Record name 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride

CAS RN

1160253-51-9
Record name 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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